molecular formula C15H11ClN4OS B12053052 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478253-73-5

4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12053052
CAS No.: 478253-73-5
M. Wt: 330.8 g/mol
InChI Key: DFPYIYOVIRULML-CVRKYSSXSA-N
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Description

4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 2-chloro-3-phenylallylideneamine with furan-2-carbaldehyde and 1,2,4-triazole-5-thione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its triazole moiety is known for its pharmacological activities, and modifications to its structure can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance in various applications such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives such as:
    • 4-((2-Chloro-3-phenylallylidene)amino)-3-(thiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione
    • 4-((2-Chloro-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

478253-73-5

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12(9-11-5-2-1-3-6-11)10-17-20-14(18-19-15(20)22)13-7-4-8-21-13/h1-10H,(H,19,22)/b12-9-,17-10+

InChI Key

DFPYIYOVIRULML-CVRKYSSXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC=CO3)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC=CO3)Cl

solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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